molecular formula C13H10Br2ClNO B2721709 2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol CAS No. 477871-75-3

2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol

Cat. No. B2721709
CAS RN: 477871-75-3
M. Wt: 391.49
InChI Key: YZRQODIISQIMJN-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol is a chemical compound with the molecular formula C13H10Br2ClNO. It is used in various chemical reactions and has specific physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 391.49. Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Plant Growth Regulation

Chloro- and Methyl-Substituted Phenoxyacetic and Benzoic Acids in Plant Growth
A study by Pybus et al. (1959) investigated the physiological activity of mono- and di-substituted chloro-and methyl-phenoxyacetic and benzoic acids, including their impact on plant growth regulation. The research highlighted the importance of substituent positions on the aromatic ring for growth-promoting activity, noting that chlorine substitutions tend to have a more significant effect compared to methyl groups (Pybus, Smith, Wain, & Wightman, 1959).

Chemical Synthesis and Molecular Structure

Ester Formation and Molecular Structure
Moreno-Fuquen et al. (2011) described the synthesis of 4-Methylphenyl 4-bromobenzoate, an ester formed from the reaction of 4-methylphenol with 4-bromobenzoylchloride. The study provided insights into the molecular structure, indicating a significant twist between the benzene rings, showcasing the intricacies of molecular conformations in related compounds (Moreno-Fuquen, Ellena, & de Simone, 2011).

Synthesis of Biologically Active Compounds
Akbaba et al. (2010) successfully synthesized a natural product with structural similarities to 2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol, demonstrating the compound's potential for biological applications. The synthesis process highlighted regioselective O-demethylation techniques, relevant for creating derivatives with specific biological activities (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Advanced Materials and Catalysis

Catalysis in Organic Reactions
Roy and Manassero (2010) synthesized tetranuclear copper(ii)-Schiff-base complexes, utilizing components with structural resemblance to this compound. These complexes exhibited significant catalytic activity for the oxidation of organic compounds, showcasing the potential for chemical synthesis and industrial applications (Roy & Manassero, 2010).

properties

IUPAC Name

2,4-dibromo-6-[(2-chloroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2ClNO/c14-9-5-8(13(18)10(15)6-9)7-17-12-4-2-1-3-11(12)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRQODIISQIMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=C(C(=CC(=C2)Br)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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